molecular formula C19H15ClF2N2O B8470590 (E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one

(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one

Cat. No.: B8470590
M. Wt: 360.8 g/mol
InChI Key: ADRUNBZCGFRJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one is a complex organic compound with the molecular formula C19H15ClF2N2O. It is known for its unique structure, which includes a chloro group, a dimethylaminomethylene group, and a difluorophenyl group attached to a dihydrobenzo[c]azepinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydrobenzo[c]azepinone core: This step involves the cyclization of a suitable precursor to form the dihydrobenzo[c]azepinone ring system.

    Introduction of the chloro group: Chlorination of the core structure is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethylaminomethylene group: This step involves the reaction of the chlorinated intermediate with dimethylamine under basic conditions.

    Incorporation of the difluorophenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-1-(2,6-difluorophenyl)-4-(dimethylaminomethylene)-3H-benzo[c]azepin-5(4H)-one
  • 8-Chloro-4-(dimethylaminomethylene)-1-(2,6-difluorophenyl)-3H-benzo[c]azepin-5(4H)-one

Uniqueness

(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one is unique due to its specific combination of functional groups and its structural framework. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H15ClF2N2O

Molecular Weight

360.8 g/mol

IUPAC Name

8-chloro-1-(2,6-difluorophenyl)-4-(dimethylaminomethylidene)-3H-2-benzazepin-5-one

InChI

InChI=1S/C19H15ClF2N2O/c1-24(2)10-11-9-23-18(17-15(21)4-3-5-16(17)22)14-8-12(20)6-7-13(14)19(11)25/h3-8,10H,9H2,1-2H3

InChI Key

ADRUNBZCGFRJEL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1CN=C(C2=C(C1=O)C=CC(=C2)Cl)C3=C(C=CC=C3F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Chloro-1-(2,6-difluoro-phenyl)-3,4-dihydro-benzo[c]azepin-5-one (4aa) (4.2 g, 15 mmol) was dissolved in toluene (100 mL) and N,N-dimethylformamide dimethyl acetal (19 mL) and heated at 80° C. for 2 h. The solution was evaporated in vacuo and the resulting residue was purified by column chromatography (silica gel, 0 to 75% EtOAc/hexanes) to afford 5aa (2.6 g, 78%) as a pale brown solid MS m/z=361 (M+H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two

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